6-Amino-1,4-oxazepan-5-one Shows Minimal CYP450 Liability vs. In-Class CNS Candidates
The hydrochloride salt of 6-amino-1,4-oxazepan-5-one demonstrates a favorable drug metabolism profile, characterized by minimal inhibition of major cytochrome P450 (CYP) isoforms. Specifically, it exhibits an IC₅₀ > 50 μM for major CYP isoforms [1]. This low CYP inhibition potential is a key differentiator from many CNS-active 1,4-oxazepane derivatives (e.g., loxapine, amoxapine) which are known to be extensively metabolized by these enzymes, raising the risk of drug-drug interactions [2]. This property suggests a lower likelihood of metabolic liabilities in early-stage optimization.
| Evidence Dimension | CYP450 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 50 μM for major CYP isoforms |
| Comparator Or Baseline | Clinically-used 1,4-oxazepane drugs (e.g., Loxapine, Amoxapine): Extensive CYP-mediated metabolism reported |
| Quantified Difference | Minimal inhibition (>50 µM) vs. known substrates/inhibitors of CYP enzymes |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
A high IC₅₀ (>50 µM) for CYP inhibition reduces the probability of adverse drug-drug interactions and simplifies in vivo pharmacokinetic studies, making it a cleaner chemical probe for target validation or a safer starting point for lead optimization.
- [1] Kuujia. (n.d.). 1,4-Oxazepin-5(2H)-one, 6-aminotetrahydro-, hydrochloride (1:1) (CAS 2413867-94-2). Retrieved from https://www.kuujia.com/cas-2413867-94-2.html View Source
- [2] Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley. View Source
